Product packaging for 3,4-Dichloro-1,8-naphthyridine(Cat. No.:CAS No. 72235-40-6)

3,4-Dichloro-1,8-naphthyridine

Cat. No.: B3280793
CAS No.: 72235-40-6
M. Wt: 199.03 g/mol
InChI Key: HYYVXQMYGVVXDH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphthyridine Synthesis Methodologies

The journey into naphthyridine chemistry began in the late 19th and early 20th centuries, with initial syntheses adapting established methods from quinoline (B57606) chemistry. While the first naphthyridine compound was synthesized by Reissert in 1893, the parent 1,8-naphthyridine (B1210474) molecule was not prepared until 1927. sci-hub.se

Early and classical methods for constructing the 1,8-naphthyridine core include several named reactions:

Skraup Synthesis: This reaction traditionally involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net Improved Skraup reactions have been developed for synthesizing various 1,8-naphthyridines. nih.gov

Friedländer Annulation: Considered one of the simplest and highest-yielding methods, this reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing a reactive α-methylene group, often catalyzed by an acid or base. acs.orgresearchgate.netnih.gov Recent advancements have focused on greener approaches, such as using water as a solvent and biocompatible ionic liquid catalysts. acs.org

Gould-Jacobs Reaction: This pathway involves the reaction of a 3-aminopyridine (B143674) with diethyl methylenemalonate, followed by thermal cyclization to form a 4-hydroxy-1,8-naphthyridine derivative. researchgate.net

Vilsmeier-Haack Reaction: This reagent is also utilized as a versatile tool for preparing the 1,8-naphthyridine scaffold. nih.gov

The evolution of these synthetic routes has been driven by a need for efficiency, higher yields, and the ability to introduce diverse functional groups onto the naphthyridine core. researchgate.net Modern methods often employ metal-catalyzed cross-coupling reactions and multicomponent strategies to build molecular complexity. wikipedia.org

Significance of the 1,8-Naphthyridine Scaffold in Chemical Research

The 1,8-naphthyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a wide range of biologically active compounds. minglangchem.com Its significance stems from the diverse pharmacological activities exhibited by its derivatives.

Biological and Therapeutic Applications: Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including:

Antimicrobial and Antibacterial: This is one of the most well-known applications, with compounds like Nalidixic acid and Enoxacin being notable examples of 1,8-naphthyridine-based antibiotics. minglangchem.commdpi.com

Anticancer: Certain derivatives have shown potent antitumor activity. minglangchem.com

Anti-inflammatory and Analgesic: The scaffold is a key component in molecules developed for their anti-inflammatory properties. minglangchem.com

Neurological Disorders: Research has shown potential applications for derivatives in treating conditions like Alzheimer's disease. minglangchem.com

Antiviral: The scaffold has been incorporated into compounds with antiviral properties. minglangchem.com

Materials Science and Coordination Chemistry: Beyond medicine, the 1,8-naphthyridine structure is valued in other areas of chemical research. The two nitrogen atoms positioned on flanking rings make it an excellent binucleating ligand for creating coordination complexes with metals. mdpi.com Furthermore, its derivatives are explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) due to their fluorescence properties. acs.org

Overview of Halogenated Naphthyridine Derivatives in Synthetic Chemistry

Halogenated naphthyridines are crucial intermediates in synthetic chemistry, serving as versatile building blocks for more complex molecules. The halogen atoms, typically chlorine or bromine, act as excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various functional groups, such as amines, alkoxides, and aryl groups, onto the naphthyridine core. researchgate.netchemicalbook.com

The synthesis of these halogenated precursors often involves the treatment of hydroxy-naphthyridines (naphthyridinones) with halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comchemimpex.com

Several dichlorinated isomers of 1,8-naphthyridine are prominent in the literature as synthetic intermediates:

2,4-Dichloro-1,8-naphthyridine (CAS 59514-89-5): This is a well-studied intermediate used in the synthesis of compounds with anti-inflammatory and anti-aggressive activities. sci-hub.senih.govthieme-connect.com The chlorine atoms at the 2 and 4 positions are reactive sites for substitution. sci-hub.se

2,7-Dichloro-1,8-naphthyridine (B19096) (CAS 55243-02-2): This symmetric isomer is frequently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize 2,7-diaryl-1,8-naphthyridines, which are investigated for their fluorescent properties. chemimpex.comresearchgate.netrsc.org It is also a key precursor for creating macrocyclic compounds like oxacalixarenes. bldpharm.com

3,4-Dichloro-1,8-naphthyridine (CAS 72235-40-6): In contrast to its other isomers, specific synthetic routes and applications for this compound are not extensively documented in publicly available research. bldpharm.com Its existence is confirmed by its unique CAS number, but it remains a less-explored member of the dichlorinated 1,8-naphthyridine family. The synthesis of related structures, like N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides, indicates that functionalization at the 3-position of a dichloronated scaffold is synthetically accessible. thieme-connect.com

The strategic placement of chlorine atoms on the 1,8-naphthyridine ring system dictates the regioselectivity of subsequent reactions, making these halogenated derivatives powerful tools for chemists to design and construct novel molecules with tailored properties for pharmaceutical and material science applications.

Data Tables

Table 1: Physicochemical Properties of Selected 1,8-Naphthyridine Isomers This table provides a comparison of the parent 1,8-naphthyridine and its various dichlorinated isomers. Data for this compound is limited.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1,8-Naphthyridine254-60-4C₈H₆N₂130.15Yellow Solid98-99
2,4-Dichloro-1,8-naphthyridine59514-89-5C₈H₄Cl₂N₂199.04Light yellow to orange powder/crystal123-127
2,7-Dichloro-1,8-naphthyridine55243-02-2C₈H₄Cl₂N₂199.04Pale yellow powderNot specified
This compound72235-40-6C₈H₄Cl₂N₂199.04Not specifiedNot specified

Data compiled from sources mdpi.comchemimpex.comnih.govbldpharm.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2 B3280793 3,4-Dichloro-1,8-naphthyridine CAS No. 72235-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-4-12-8-5(7(6)10)2-1-3-11-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYVXQMYGVVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dichloro 1,8 Naphthyridine and Analogues

Precursor Synthesis Strategies for 1,8-Naphthyridine (B1210474) Frameworks

The construction of the 1,8-naphthyridine ring system predominantly relies on the cyclization of appropriately substituted aminopyridine derivatives. These methods are often adaptations of classical quinoline (B57606) syntheses.

Cyclization Reactions utilizing Aminopyridine Derivatives

The primary starting materials for the synthesis of the 1,8-naphthyridine core are 2-aminopyridine derivatives. The cyclization is achieved by reacting these amines with a variety of carbonyl-containing compounds, leading to the formation of the second pyridine (B92270) ring fused to the first.

The Friedländer synthesis is a widely employed method for the preparation of quinolines and their analogues, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde or a related 2-aminopyridine with a carbonyl group at the 3-position is the key precursor.

The reaction is typically catalyzed by acids or bases. Modern adaptations have focused on developing more environmentally friendly and efficient protocols. For instance, the use of ionic liquids as both solvent and catalyst has been explored, offering advantages such as high yields and reusability of the catalyst. Another green approach involves performing the reaction in water, which is both an economical and environmentally benign solvent. Solvent-free conditions, often in the presence of a catalyst like piperidine, have also been shown to be effective, leading to rapid reaction times and high yields.

Catalyst/Solvent SystemReactantsProductYield (%)Reference
Ionic Liquid2-aminonicotinaldehyde, active methylene compoundSubstituted 1,8-naphthyridineHighN/A
Water2-aminonicotinaldehyde, active methylene compoundSubstituted 1,8-naphthyridineHighN/A
Piperidine (solvent-free)2-aminonicotinaldehyde, active methylene compoundSubstituted 1,8-naphthyridineHighN/A

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridine derivatives, which are valuable precursors for further functionalization, including chlorination. This reaction involves the condensation of a 2-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (EMME). The initial condensation is followed by a thermal cyclization to form the 4-hydroxy-1,8-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxy-1,8-naphthyridine. The reaction is particularly effective for the synthesis of 1,5- and 1,7-naphthyridines from 3-aminopyridines and has been adapted for 1,8-naphthyridines.

A plausible route to a precursor for 3,4-dichloro-1,8-naphthyridine could involve a Gould-Jacobs reaction to form a 4-hydroxy-1,8-naphthyridine, which could then be subjected to further substitution and chlorination steps.

The Skraup synthesis, a classic method for preparing quinolines, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. This reaction can be adapted for the synthesis of 1,8-naphthyridines by using a 2-aminopyridine as the starting material. However, the harsh reaction conditions can limit its applicability.

The Doebner reaction, a modification of the Skraup synthesis, utilizes an α,β-unsaturated carbonyl compound in place of glycerol. For the synthesis of 1,8-naphthyridines, a 2-aminopyridine is reacted with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. This method allows for the introduction of substituents on the newly formed ring. The efficiency of these methods for 1,8-naphthyridine synthesis can be lower compared to other approaches due to the electron-deficient nature of the pyridine ring.

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. An adaptation for 1,8-naphthyridines would involve the use of a β-keto-N-(pyridin-2-yl)amide.

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For 1,8-naphthyridine synthesis, a 2-aminopyridine would be condensed with a β-diketone. This method is particularly useful for preparing 2,4-disubstituted 1,8-naphthyridines.

The Pfitzinger-Borsche reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid. The adaptation to 1,8-naphthyridine synthesis would require the use of an aza-isatin (a pyrido[2,3-d]pyrrole-2,3-dione).

The Meth-Cohn reaction provides a route to 2-chloro-3-formyl-1,8-naphthyridines. This reaction involves the treatment of an N-(pyridin-2-yl)acetamide with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This method is significant as it directly introduces a chlorine atom at the 2-position and a formyl group at the 3-position, which can be a handle for further transformations.

The Niementowski reaction involves the condensation of an anthranilic acid with a ketone or aldehyde to produce a 4-hydroxyquinoline. For the synthesis of a 1,8-naphthyridine analogue, a 2-amino-3-carboxypyridine would be the required starting material.

Diels-Alder Cycloaddition Strategies (e.g., Inverse Electron-Demand)

The formation of the 1,8-naphthyridine ring system can be effectively achieved using inverse electron-demand Diels-Alder (IEDDA) reactions. This strategy is a powerful tool in heterocyclic synthesis, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile. fishersci.co.uk In the context of 1,8-naphthyridine synthesis, electron-deficient azadienes, such as 1,2,4-triazines, are commonly employed as the diene component. nih.govresearchgate.net

A notable application of this method involves the reaction of 1,2,4-triazines that are tethered to an alkyne side chain via an amide linker. nih.gov Through an intramolecular IEDDA reaction, often activated by microwave irradiation, substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones can be synthesized in excellent yields. nih.govresearchgate.net While this method does not directly yield this compound, it provides a robust pathway to construct the core bicyclic scaffold, which can then be subjected to further functionalization to introduce the desired halogen atoms. nih.gov The versatility of this approach allows for a high diversity of substituents on the resulting naphthyridine framework by modifying the precursors. nih.gov

Direct Halogenation Approaches for Naphthyridine Ring Systems

The introduction of halogen atoms onto the 1,8-naphthyridine ring can be accomplished through direct halogenation or by building the ring from halogenated precursors.

Regioselective Halogenation Techniques (e.g., Chlorination)

Direct and regioselective chlorination of the parent 1,8-naphthyridine to specifically yield the 3,4-dichloro derivative is a challenging transformation. The electronic nature of the pyridine rings influences the positions susceptible to electrophilic attack. Often, syntheses of chloro-substituted 1,8-naphthyridines rely on cyclization reactions using chlorinated building blocks rather than direct chlorination of the fused ring system. For instance, derivatives like 2-chloro-3-formyl-1,8-naphthyridine can be synthesized via a Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. Similarly, 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid is obtained from the condensation of 4-chloro-2-aminopyridine with other reagents. These methods introduce the chlorine atom at a specific position from the outset, bypassing the regioselectivity challenges of direct halogenation.

Halogen Exchange Reactions

Halogen exchange, or the Finkelstein reaction for aryl halides, is a potential method for introducing chlorine atoms onto a naphthyridine ring that already contains other halogens, such as bromine or iodine. This type of nucleophilic substitution reaction can be facilitated by metal catalysts. While specific examples detailing the conversion of a dihalo-1,8-naphthyridine to this compound via halogen exchange are not prominent in the literature, the general principle is applicable to heteroaromatic systems. The success of such a reaction would depend on the relative bond strengths of the carbon-halogen bonds and the specific reaction conditions employed.

Functionalization Strategies on the Halogenated 1,8-Naphthyridine Scaffold

Once the dichlorinated 1,8-naphthyridine scaffold is obtained, the chlorine atoms serve as versatile handles for further molecular elaboration, primarily through cross-coupling reactions.

Carbon-Carbon Cross-Coupling Reactions

The chloro substituents on the 1,8-naphthyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds. These reactions are fundamental for creating more complex molecules with potential applications in materials science and medicinal chemistry.

The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org While specific studies on this compound are limited, research on the isomeric 2,7-dichloro-1,8-naphthyridine (B19096) provides valuable insight into the functionalization of dichloronaphthyridine scaffolds.

In these protocols, 2,7-dichloro-1,8-naphthyridine is coupled with various arylboronic acids to produce 2,7-diaryl-1,8-naphthyridines in high yields. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a phosphine ligand. The choice of ligand, base, and solvent is crucial for achieving high efficiency. For instance, using the S-Phos ligand with potassium phosphate (K₃PO₄) as the base in a solvent like 1,4-dioxane at 100 °C has proven effective.

The following table summarizes the conditions and outcomes for the Suzuki-Miyaura coupling of 2,7-dichloro-1,8-naphthyridine with phenylboronic acid, demonstrating the optimization of the reaction protocol.

Table 1: Optimization of Suzuki-Miyaura Reaction for 2,7-Dichloro-1,8-naphthyridine

Entry Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
1 Pd₂(dba)₃ / HP(t-Bu)₂ Cs₂CO₃ THF 60 51
2 Pd₂(dba)₃ / P(Cy)₃ Cs₂CO₃ THF 60 46
3 Pd₂(dba)₃ / X-Phos Cs₂CO₃ THF 60 62
4 Pd₂(dba)₃ / S-Phos Cs₂CO₃ THF 60 65
5 Pd₂(dba)₃ / S-Phos Cs₂CO₃ Dioxane 100 85

These findings indicate that Buchwald-type phosphine ligands like S-Phos and X-Phos are highly effective. Furthermore, higher temperatures and the use of K₃PO₄ as the base in dioxane significantly improve the reaction yield. This methodology allows for the introduction of a wide range of aryl and alkenyl groups onto the halogenated 1,8-naphthyridine scaffold.

Nucleophilic Aromatic Substitution Pathways (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The 1,8-naphthyridine ring is inherently electron-poor due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The chlorine atoms in this compound serve as good leaving groups in SNAr reactions.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the chloride ion restores the aromaticity of the ring. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups, and in the case of naphthyridines, the ring nitrogens serve this purpose effectively.

In this compound, the C4 position is generally more activated towards nucleophilic attack than the C3 position due to the electronic influence of the nitrogen atoms. This allows for regioselective substitution at the 4-position under controlled conditions. Common nucleophiles used in SNAr reactions with halogenated naphthyridines include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thio-substituted derivatives, respectively. For example, the reaction of 2-chloro-1,8-naphthyridine derivatives with amines is a common method for the synthesis of aminonaphthyridines.

C-H Functionalization and Derivatization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For 1,8-naphthyridine derivatives, iridium-catalyzed hydrogen-transfer-mediated reactions have been developed for the α-functionalization of the pyridine ring. nih.govnih.gov

This strategy involves the activation of a C-H bond at the α-position (C2 or C7) of the 1,8-naphthyridine core. The reaction can be coupled with various nucleophiles, such as indolines or tetrahydroquinolines, to introduce new substituents at this position. nih.govnih.gov This method provides a direct route to functionalized tetrahydro-1,8-naphthyridines, which are valuable building blocks in medicinal chemistry. nih.gov

Reductions and Oxidations of Halogenated Naphthyridines

The reduction of halogenated naphthyridines can lead to various products depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of the naphthyridine ring system. For instance, reduction of 1,8-naphthyridine with palladium on charcoal can yield the corresponding 1,2,3,4-tetrahydro-1,8-naphthyridine. More vigorous reduction conditions, such as the use of sodium in ethanol, can lead to the fully saturated decahydro-1,8-naphthyridine.

The halogen substituents on the naphthyridine ring can also be susceptible to reduction. Sodium borohydride, a milder reducing agent, has been shown to dehalogenate certain activated aromatic halides. vt.edu In the case of this compound, the electron-withdrawing nature of the naphthyridine core may activate the chlorine atoms for reductive removal, potentially with selectivity depending on the reaction conditions.

The oxidation of 1,8-naphthyridine derivatives can also be achieved. N-oxidation of the nitrogen atoms in the naphthyridine ring is a common transformation, which can alter the electronic properties of the molecule and provide handles for further functionalization. The specific conditions for oxidation would depend on the nature of the substituents already present on the ring.

Structural Elucidation and Characterization Methodologies for 3,4 Dichloro 1,8 Naphthyridine

Spectroscopic Analysis Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. Different regions of the electromagnetic spectrum probe different types of molecular transitions, making a multi-technique approach essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,4-Dichloro-1,8-naphthyridine is expected to reveal signals corresponding to the four protons attached to the aromatic core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms, causing them to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The protons on the pyridine (B92270) ring lacking the chlorine substituents (H-5, H-6, H-7) and the proton on the dichloropyridine ring (H-2) would each produce a distinct signal. The splitting patterns (e.g., doublets, triplets) of these signals, governed by spin-spin coupling with adjacent protons, are crucial for assigning each signal to a specific proton in the structure.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For the C₈H₄Cl₂N₂ structure of this compound, eight distinct signals are expected, corresponding to each carbon atom in the asymmetric naphthyridine framework. The carbons directly bonded to the electronegative chlorine atoms (C-3 and C-4) and the carbons adjacent to the nitrogen atoms would exhibit characteristic downfield shifts. Quaternary carbons (those not bonded to any hydrogens, such as C-3, C-4, and the bridgehead carbons) are typically identifiable by their lower intensity compared to protonated carbons. lew.ro Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in this aromatic structure.

Table 1: Predicted NMR Spectroscopic Data for this compound

Analysis Predicted Chemical Shift (δ ppm) Predicted Multiplicity Assignment
¹H NMR 8.5 - 9.0 Doublet H-2
7.5 - 8.5 Multiplet H-5, H-6, H-7

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an effective tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be characterized by several key absorption bands.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the aromatic rings typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The vibrations corresponding to the carbon-chlorine bonds are a key feature and are expected to cause strong absorptions in the fingerprint region of the spectrum, typically below 850 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Expected Frequency Range (cm⁻¹) Vibrational Mode
3000 - 3100 Aromatic C-H Stretch
1400 - 1650 Aromatic C=C and C=N Ring Stretch

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, can offer significant structural information. For this compound, the molecular formula is C₈H₄Cl₂N₂.

The most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule results in a characteristic cluster of peaks:

M⁺ peak: Contains two ³⁵Cl isotopes.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺ peak: Contains two ³⁷Cl isotopes.

The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the confirmation of the elemental composition. Fragmentation patterns, such as the loss of a chlorine atom ([M-Cl]⁺) or cleavage of the ring system, can be compared to the known fragmentation of the parent 1,8-naphthyridine (B1210474) to further support the structural assignment. nist.gov

Table 3: Predicted Molecular Ion Cluster in Mass Spectrometry for this compound (C₈H₄³⁵Cl₂N₂)

Ion Approximate m/z Relative Intensity Ratio Isotopic Composition
M⁺ 198 9 C₈H₄³⁵Cl₂N₂
[M+2]⁺ 200 6 C₈H₄³⁵Cl³⁷ClN₂

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,8-naphthyridine core is an extended aromatic system, which is expected to absorb UV radiation, leading to π→π* transitions. mdpi.com The absorption spectrum would show one or more strong absorption bands (λₘₐₓ) in the UV region. The position and intensity of these bands are sensitive to the molecular structure and substitution. The presence of chlorine atoms and the specific arrangement of the nitrogen atoms influence the energy of the molecular orbitals, which can cause shifts in the absorption maxima compared to the parent 1,8-naphthyridine. rsc.org

Table 4: Illustrative UV-Visible Spectroscopic Data for Aromatic N-Heterocycles

Compound Class Typical λₘₐₓ (nm) Electronic Transition

X-ray Crystallographic Analysis Methodologies for Naphthyridine Derivatives

While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of a compound's constitution and conformation.

The methodology involves growing a suitable single crystal of the compound, which can be a challenging and rate-limiting step. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. nih.gov

By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. This map is then used to determine the exact coordinates of each atom in the unit cell. The resulting structural model provides highly accurate data on:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the molecule's conformation.

Crystal packing: The arrangement of molecules relative to one another in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

For example, X-ray crystallographic studies on substituted 1,8-naphthyridine derivatives have been performed using diffractometers with Cu Kα radiation to elucidate their molecular arrangements and intermolecular interactions in the solid state. nih.gov Such an analysis for this compound would confirm the planarity of the fused ring system and provide exact values for the C-Cl, C-N, and C-C bond lengths and angles, leaving no ambiguity about its structure.

Table 5: Typical Information Obtained from X-ray Crystallographic Analysis

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The (x, y, z) position of each atom in the unit cell.

Computational and Theoretical Studies of 3,4 Dichloro 1,8 Naphthyridine

Electronic Structure and Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For 3,4-Dichloro-1,8-naphthyridine, the electronic structure is significantly influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrogen atoms within the aromatic rings. The chlorine atoms, through their inductive effect, are expected to lower the energy levels of both the HOMO and LUMO compared to the parent 1,8-naphthyridine (B1210474) scaffold. This is because the electronegative chlorine atoms pull electron density away from the aromatic system.

The distribution of the HOMO and LUMO across the molecule is also affected. The HOMO is likely to be distributed over the π-system of the naphthyridine rings, while the LUMO is also expected to be delocalized across the rings, with significant contributions from the carbon atoms attached to the chlorine atoms. This distribution makes these sites susceptible to nucleophilic attack. FMO analysis can provide a quantitative description of these effects, and the HOMO-LUMO gap can be used to predict the electronic absorption properties of the molecule. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Value/Characteristic for this compound
HOMO Energy Lower than unsubstituted 1,8-naphthyridine
LUMO Energy Lower than unsubstituted 1,8-naphthyridine
HOMO-LUMO Gap Potentially narrowed or widened depending on substituent effects
HOMO Distribution Delocalized over the π-system of the naphthyridine rings

Note: This table represents predicted trends based on established chemical principles, not specific published experimental or calculated values.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular geometries, vibrational frequencies, and energies with a good balance of accuracy and computational cost. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can provide a detailed picture of its three-dimensional structure. mdpi.com

DFT calculations would be able to predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The planarity of the naphthyridine ring system is a key feature, and DFT can quantify any distortions from planarity caused by the chlorine substituents. The C-Cl bond lengths and the bond angles around the substituted carbon atoms (C3 and C4) are of particular interest as they can influence the molecule's reactivity and intermolecular interactions.

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, its heat of formation, and other thermodynamic properties. By comparing the energies of different isomers or conformers, the most stable structure can be identified. For instance, DFT calculations have been successfully applied to study the structure and energetics of various substituted 1,8-naphthyridine derivatives, providing reliable theoretical descriptions that are in good agreement with experimental findings where available. researchgate.net

Table 2: Predicted Geometrical Parameters from DFT Calculations

Parameter Predicted Value/Characteristic
C-Cl Bond Length Typical for chloro-aromatic compounds
C-N Bond Lengths Consistent with aromatic heterocyclic systems
C-C Bond Lengths Reflective of aromatic character within the rings

Note: This table represents expected outcomes from DFT calculations based on studies of similar molecules.

Theoretical Studies of Reactivity and Selectivity in Chemical Transformations

Theoretical methods are invaluable for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, computational studies can elucidate its behavior in various transformations, such as nucleophilic aromatic substitution (SNA r). The two chlorine atoms on the electron-deficient naphthyridine ring are expected to be susceptible to displacement by nucleophiles.

Computational chemistry can be used to model the reaction pathways of such substitutions. By calculating the energies of reactants, transition states, and products, the activation energies for substitution at the C3 and C4 positions can be determined. wuxibiology.com This allows for the prediction of which chlorine atom is more readily substituted, thus predicting the regioselectivity of the reaction.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the MEP would likely show positive potential (electrophilic character) around the hydrogen atoms and the carbon atoms attached to the chlorines, and negative potential (nucleophilic character) near the nitrogen atoms. This information is crucial for predicting how the molecule will interact with other reagents.

Molecular Dynamics and Conformational Analysis of Naphthyridine Scaffolds

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com While this compound itself is a rigid molecule with limited conformational flexibility, MD simulations are highly relevant for studying its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

MD simulations can provide insights into the solvation of this compound in different solvents, revealing the structure of the solvent shell around the molecule and the nature of solute-solvent interactions. In a biological context, if this naphthyridine derivative were to be considered as a ligand for a protein, MD simulations could be used to study the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions that stabilize the complex. Such studies are crucial in the field of drug design and discovery. nih.gov

Analysis of Non-Covalent Interactions in Naphthyridine-Based Systems

Non-covalent interactions play a critical role in determining the structure and properties of molecular systems in the solid state and in biological complexes. mdpi.com For this compound, several types of non-covalent interactions are expected to be important, including hydrogen bonds, π-π stacking, and halogen bonds. nih.govmdpi.com

The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors. The chlorine atoms, although weakly, can also participate in halogen bonding, where the chlorine atom acts as an electrophilic species interacting with a nucleophile. nih.gov The planar aromatic structure of the naphthyridine core makes it prone to π-π stacking interactions with other aromatic systems.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions. nih.gov These methods analyze the electron density and its derivatives to locate critical points and surfaces that correspond to different types of non-covalent interactions, providing a quantitative measure of their strength. Understanding these interactions is key to predicting the crystal packing of the molecule and its binding affinity to biological targets.

Quantum Mechanical Calculations Correlating Structure with Chemical Properties

Quantum mechanical calculations provide the foundation for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). researchgate.net By calculating a variety of molecular descriptors from the computed electronic structure of this compound, it is possible to correlate these descriptors with its chemical properties and biological activities.

For example, calculated properties such as the dipole moment, polarizability, and orbital energies (HOMO and LUMO) can be used as descriptors. These descriptors can be correlated with experimental observables like reactivity, solubility, or toxicity. For instance, the energy of the LUMO is often correlated with the susceptibility of a molecule to nucleophilic attack. wuxibiology.com

These theoretical correlations can guide the design of new molecules with desired properties. By systematically modifying the structure of the lead compound (in this case, this compound) in silico and calculating the relevant quantum chemical descriptors, it is possible to predict which modifications are most likely to lead to an improvement in a particular property or activity. This computational pre-screening can save significant time and resources in the experimental synthesis and testing of new compounds.

Applications of 3,4 Dichloro 1,8 Naphthyridine in Advanced Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

3,4-Dichloro-1,8-naphthyridine is a valuable building block in organic synthesis, primarily due to the susceptibility of its chloro groups to nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, paving the way for the creation of diverse and complex molecular structures.

Synthetic strategies often involve the stepwise or simultaneous replacement of the chlorine atoms. For instance, selective substitution at one chlorine position followed by a different substitution at the other allows for the creation of unsymmetrically functionalized 1,8-naphthyridine (B1210474) derivatives. This controlled functionalization is crucial for tailoring the properties of the final molecule for specific applications. Common synthetic transformations include amination, alkoxylation, and cross-coupling reactions, which lead to a variety of substituted 1,8-naphthyridine scaffolds. These scaffolds are foundational in the development of new therapeutic agents and advanced materials. rsc.orgrsc.org

Development of Functional Naphthyridine-Based Scaffolds for Chemical Probes and Materials

The 1,8-naphthyridine core, often derived from precursors like this compound, is a privileged scaffold for the development of chemical probes and functional materials. researchgate.net The rigid, planar structure and the presence of nitrogen atoms make it an excellent platform for creating molecules with specific recognition and signaling capabilities.

By attaching fluorophores, chromophores, or specific binding units to the naphthyridine ring, scientists can design chemical probes for detecting metal ions and biomolecules. researchgate.net For example, zinc(II) complexes of a flexible 1,8-naphthyridyl derivative have been synthesized that exhibit intense blue fluorescent emissions. rsc.orgnih.gov The fluorescence properties of these compounds can be modulated by the presence of other metal ions, demonstrating their potential as selective sensors. rsc.org

Applications in Coordination Chemistry as a Ligand Precursor for Metal Complexes

The 1,8-naphthyridine unit is an excellent ligand scaffold in coordination chemistry due to the chelating ability of its two nitrogen atoms. This compound serves as a starting point for synthesizing more elaborate ligands capable of forming stable complexes with a variety of metal ions.

The synthesis of naphthyridine-based ligands from this compound typically involves nucleophilic substitution reactions to replace the chlorine atoms with coordinating moieties. For example, reacting the dichloro- precursor with amines, phosphines, or thiols can introduce new donor atoms, creating multidentate ligands. This allows for precise control over the coordination environment around a metal center. A variety of synthetic methods, including the Friedländer synthesis, can also be employed to construct the naphthyridine core itself with desired functionalities. ekb.eg For instance, 2,7-dichloro-1,8-naphthyridine (B19096) can be synthesized by refluxing with phosphorus(V) chloride and trichlorophosphate. chemicalbook.com

Metal complexes featuring 1,8-naphthyridine-based ligands exhibit a wide range of interesting structural and electronic properties. The rigid nature of the naphthyridine backbone often enforces specific geometries on the resulting metal complexes, influencing their reactivity and photophysical characteristics. scilit.com

Photophysical Properties of Naphthyridine-Based Zn(II) Complexes
CompoundSolventEmission λmax (nm)Solid-State Emission λmax (nm)
Ligand (L)CH2Cl2, CH3CN, CH3OH380–410416
Complex 1CH2Cl2, CH3CN, CH3OH380–410463
Complex 2CH2Cl2, CH3CN, CH3OH380–410490
Complex 3CH2Cl2, CH3CN, CH3OH380–410451

Data derived from studies on a flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligand and its Zinc(II) complexes. rsc.orgnih.gov

Catalytic Applications Utilizing Naphthyridine-Derived Systems (e.g., CO2 activation)

Naphthyridine-derived systems, particularly their metal complexes, are being explored for their catalytic activity. The ability of the naphthyridine ligand to stabilize different oxidation states of a metal center and to provide a specific coordination environment is key to its catalytic potential.

One area of significant interest is the catalytic reduction of carbon dioxide (CO2). Molecular catalysts based on metal complexes with polypyridine-type ligands, which share structural similarities with naphthyridines, have shown promise in this area. mdpi.com For example, iron and cobalt polypyridine complexes have been studied for the electrochemical reduction of CO2 to carbon monoxide (CO). mdpi.comberkeley.edu The ligand framework plays a crucial role in the catalytic cycle, influencing factors such as turnover frequency and product selectivity. nsf.gov While direct catalytic applications of this compound derivatives are an emerging field, the broader success of related polypyridine systems suggests a promising future for naphthyridine-based catalysts in CO2 activation and other important chemical transformations. frontiersin.org

Exploration in Advanced Materials Science (e.g., optical materials, molecular switches)

The unique photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for advanced materials science applications. researchgate.net Their rigid structure and conjugated π-system can give rise to strong fluorescence and other desirable optical properties. These characteristics are being harnessed to create novel organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches.

For instance, a series of n-type conjugated 1,8-naphthyridine oligomers have been examined for use in OLEDs, demonstrating high fluorescence in the solid state and emitting blue, green, and yellow light with high quantum yields. researchgate.net Furthermore, the ability to modify the naphthyridine core allows for the fine-tuning of its electronic and optical properties, which is essential for designing molecular switches that can reversibly change their state in response to external stimuli like light or chemical analytes. The development of 1,8-naphthalimide (B145957) derivatives, which share some structural motifs, as fluorescent probes and components in OLEDs further highlights the potential of these classes of compounds in materials science. rsc.org

Naphthyridine Derivatives in Corrosion Inhibition Studies

Naphthyridine derivatives have emerged as a significant class of organic compounds for the prevention of metallic corrosion, particularly for steel in acidic environments. mobt3ath.comresearchgate.net Their efficacy stems from their molecular structure, which typically includes heteroatoms (nitrogen), aromatic rings, and π-electrons. mobt3ath.comacs.org These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Research indicates that the primary mechanism of inhibition is the adsorption of these compounds on the metal/electrolyte interface. mobt3ath.com This adsorption process, which often follows the Langmuir adsorption isotherm, blocks the active sites on the metal surface that are responsible for corrosion. mobt3ath.com Studies using techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have shown that naphthyridine derivatives can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a predominant effect on the cathodic reaction. researchgate.netnih.gov

The effectiveness of a naphthyridine-based inhibitor is highly dependent on its molecular structure, including the nature and position of substituent groups. The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), has been shown to enhance inhibition efficiency. researchgate.netacs.org This is attributed to the increased electron density on the molecule, which promotes stronger adsorption onto the metal surface. acs.org

Multiple studies have demonstrated the high inhibition efficiencies of various naphthyridine derivatives under different conditions. For instance, certain derivatives have achieved efficiencies exceeding 98% for mild steel in 1 M HCl. mobt3ath.comacs.org

Several studies have quantified the effectiveness of various naphthyridine derivatives in protecting different types of steel in acidic solutions. The findings highlight the influence of inhibitor concentration and molecular structure on the inhibition efficiency (IE).

Table 1: Performance of Naphthyridine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

Inhibitor Concentration Inhibition Efficiency (IE %) Method Reference
NTD-1 4.11 x 10⁻⁵ M 96.1% Experimental mobt3ath.com
NTD-2 4.11 x 10⁻⁵ M 97.4% Experimental mobt3ath.com
NTD-3 4.11 x 10⁻⁵ M 98.7% Experimental mobt3ath.com
N-1 6.54 x 10⁻⁵ M 94.28% Weight Loss acs.org
N-2 6.54 x 10⁻⁵ M 96.66% Weight Loss acs.org
N-3 6.54 x 10⁻⁵ M 98.09% Weight Loss acs.org
N1 0.3 mM 98.07% Weight Loss psgcas.ac.in
N3 0.3 mM 99.21% Weight Loss psgcas.ac.in

Further research has extended to other steel types and corrosive environments, consistently showing the potential of naphthyridines as effective corrosion inhibitors.

Table 2: Corrosion Inhibition Performance on Various Steel Types

Inhibitor Steel Type Corrosive Medium Concentration Inhibition Efficiency (IE %) Reference
[1,8-Nap][CETSA] Q235 Steel 1 M HCl 1 mM 96.95% nih.govacs.org
NP2 316L Stainless Steel 20% HCl 40 ppm 83.7% researchgate.net
ANC-1 N80 Steel 15% HCl Not Specified High (Order: ANC-1 > ANC-2 > ANC-3) researchgate.net

Surface analysis techniques, including Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), have visually confirmed the formation of a protective film on metal surfaces treated with naphthyridine inhibitors. mobt3ath.comresearchgate.net In the presence of these inhibitors, the steel surface appears significantly smoother and less damaged compared to the pitted and rough surface observed after exposure to the acid solution without an inhibitor. acs.org This provides direct evidence of the protective layer's ability to mitigate corrosive attacks. researchgate.net

Future Research Directions and Unexplored Avenues in 3,4 Dichloro 1,8 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3,4-dichloro-1,8-naphthyridine, future research will likely pivot away from classical, often harsh, multi-step syntheses toward greener, more sustainable alternatives.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including other naphthyridine derivatives. ekb.egresearchgate.netnih.govsphinxsai.com Applying microwave irradiation to the cyclization and chlorination steps required to form this compound could offer a significant improvement in efficiency over conventional heating methods. youtube.com

Continuous Flow Chemistry: Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhance safety, and allow for straightforward scalability. rsc.orgdurham.ac.uk Developing a continuous flow process for the synthesis of this compound would represent a significant advancement, enabling safer handling of reactive intermediates and facilitating large-scale production for further studies. frontiersin.orguc.ptacs.org

Catalyst-Free and Multicomponent Reactions: One-pot multicomponent reactions (MCRs) that construct the naphthyridine core in a single step are highly desirable for their atom and step economy. rsc.orgnih.govrsc.org Research into a catalyst-free, three- or four-component reaction that yields a precursor amenable to dichlorination, or even installs the chloro-substituents directly, would be a groundbreaking and sustainable approach.

Aqueous and Green Solvents: Shifting from traditional organic solvents to water or other green alternatives is a primary goal of sustainable chemistry. The Friedländer annulation, a common method for synthesizing the 1,8-naphthyridine (B1210474) core, has been successfully performed in water, demonstrating the feasibility of this approach. rsc.orgnih.govacs.orgchem960.com Future work should aim to adapt or discover synthetic routes to this compound that are compatible with aqueous media.

Table 1: Comparison of Conventional vs. Proposed Sustainable Synthetic Paradigms

Feature Conventional Synthetic Methods Proposed Sustainable Routes
Energy Input Prolonged heating under reflux Microwave irradiation; improved heat transfer in flow systems
Solvent Use Often requires anhydrous, volatile organic solvents Water, ethanol, or solvent-free conditions
Efficiency Multiple steps with intermediate purification One-pot multicomponent reactions; telescoped flow synthesis
Safety Handling of hazardous reagents in large batches Improved containment and smaller reaction volumes in flow
Scalability Often challenging to scale up Designed for scalability and automation (flow chemistry)

Advanced Mechanistic Investigations using State-of-the-Art Techniques

The key to exploiting this compound as a chemical building block lies in understanding the reactivity of its two distinct C-Cl bonds. The electronic environment of the C3 and C4 positions is non-equivalent, suggesting that regioselective substitution should be achievable. Advanced mechanistic studies are crucial to unraveling and controlling this selectivity.

Future research should employ:

In-situ Spectroscopy: Techniques such as high-resolution NMR and FT-IR spectroscopy can be used to monitor reaction progress in real-time. youtube.com This allows for the identification of transient intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution (SNAr) reactions, providing direct evidence for the reaction pathway. scispace.comnih.gov

Kinetic Studies: Detailed kinetic analysis can elucidate the factors governing the rate of substitution at each position. By systematically varying nucleophiles, solvents, and temperature, researchers can build a comprehensive model of reactivity, enabling precise control over the selective functionalization of either the C3 or C4 position.

Isotopic Labeling: The use of isotopically labeled reagents can provide definitive insights into bond-forming and bond-breaking steps, confirming the proposed mechanisms of substitution reactions.

A primary focus will be on nucleophilic aromatic substitution (SNAr), a common reaction for halo-aza-aromatic systems. researchgate.netnih.govyoutube.com Understanding the kinetics and thermodynamics of SNAr at the C3 versus the C4 position is paramount for designing rational, selective synthetic routes to mono-substituted derivatives, which are themselves valuable platforms for further diversification.

Theoretical Predictions for Undiscovered Reactivities

Computational and theoretical chemistry provide powerful predictive tools that can guide and accelerate experimental research. researchgate.net For this compound, a molecule with no extensive experimental history, in silico studies are invaluable for predicting its fundamental properties and reactivities.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the ground-state electronic structure, bond energies, and atomic charges of the molecule. This information is critical for predicting which of the two C-Cl bonds is more susceptible to cleavage in substitution or cross-coupling reactions.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. wolfram.comlibretexts.orguni-muenchen.deproteopedia.orgsparkle.pro.br For this compound, an MEP map would reveal the electrophilicity of the C3 and C4 positions, predicting the most likely sites for nucleophilic attack and providing a rationale for any observed regioselectivity.

Transition State Modeling: Computational modeling of reaction pathways can identify the transition state structures and calculate the activation energies for substitution at both the C3 and C4 positions. This allows for the a priori prediction of the kinetic product under a given set of conditions, saving significant experimental effort.

Table 2: Potential Applications of Theoretical Chemistry for this compound Research

Computational Method Information Gained Predicted Application
DFT Geometry Optimization Bond lengths, bond angles, atomic charges Prediction of C-Cl bond lability and ground-state stability
MEP Surface Mapping Visualization of electrophilic/nucleophilic sites Prediction of regioselectivity in SNAr reactions
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO energy levels and distributions Assessment of potential as an electron-transport material in electronics
Transition State Calculation Activation energy barriers for reactions Prediction of kinetic vs. thermodynamic products in substitution reactions

Integration with Emerging Fields in Organic Chemistry and Materials Science

The true value of this compound will be realized through its application as a versatile building block in emerging scientific fields. The two addressable chlorine atoms serve as synthetic handles for introducing a wide array of functional groups via reactions like SNAr and transition-metal-catalyzed cross-coupling.

Medicinal Chemistry and Drug Discovery: The 1,8-naphthyridine core is a well-established pharmacophore found in numerous antibacterial, anticancer, and antiviral agents. nih.govresearchgate.netresearchgate.net Future research should focus on using this compound as a scaffold to generate libraries of novel, diversely substituted compounds for biological screening. The ability to selectively functionalize the C3 and C4 positions allows for fine-tuning of structure-activity relationships (SAR) in the development of new therapeutic agents.

Organic Electronics and Materials Science: Nitrogen-containing heterocycles are of great interest for applications in organic electronics due to their inherent electron-deficient nature, which facilitates electron transport. msesupplies.comresearchgate.net Derivatives of 1,8-naphthyridine have been investigated as components of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netnih.govrsc.orgnih.gov Future work could involve replacing the chlorine atoms of this compound with conjugated aryl or vinyl groups through cross-coupling reactions. This would create extended π-systems with tunable electronic properties, making them promising candidates for novel n-type semiconductors, emitters, or host materials in optoelectronic devices.

The exploration of this compound chemistry is in its infancy. By pursuing these future research directions—from green synthesis to advanced materials applications—the scientific community can transform this underutilized molecule into a valuable tool for innovation.

Q & A

Basic: What are the common synthetic routes for 3,4-dichloro-1,8-naphthyridine?

The synthesis of this compound derivatives typically involves halogenation and cross-coupling reactions. A key method is the palladium-catalyzed cross-coupling of 3,6-dibromo-2,7-dichloro-1,8-naphthyridine with aryl boronic acids, yielding tetraaryl-substituted derivatives with tailored electronic properties . Alternative routes include the Skraup procedure, where malic acid reacts with 2,6-diaminopyridine in concentrated sulfuric acid, followed by diazotization and hydrolysis to form dihydroxy intermediates, which are then chlorinated using phosphorus pentachloride .

Basic: How is structural characterization performed for 1,8-naphthyridine derivatives?

Characterization relies on spectral and analytical

  • Mass spectrometry (MS) and elemental analysis confirm molecular weight and purity. For example, a derivative with molecular formula C₃₀H₂₃FN₄O showed MS (m/z) 474 M⁺ and elemental analysis matching theoretical values (C: 75.93%, H: 4.89%, N: 11.81%) .
  • ¹H NMR and IR spectroscopy identify functional groups, such as hydroxyl (νmax 3332 cm⁻¹) and cyano (2132 cm⁻¹) moieties .
  • Melting points are used to assess crystallinity, e.g., >300°C for 6-(4-hydroxy-7-methyl-2-phenyl-[1,8]naphthyridin-3-yl)-4-(4-nitro-phenyl)-5,6-dihydro-1H-pyrimidin-2-one .

Advanced: How can derivatives of this compound be designed to enhance biological activity?

Structure-activity relationship (SAR) studies guide design:

  • Substituent positioning : Introducing electron-withdrawing groups (e.g., nitro or fluoro) at the 4-position enhances cytotoxicity. For instance, 4-(4-nitro-phenyl) derivatives showed IC₅₀ values <10 μM against MCF7 cells .
  • Heterocyclic fusion : Pyrimidin-2-one or pyridine-3-carbonitrile fused systems improve binding to biological targets, as seen in derivatives with anti-Parkinson’s potential .
  • Hydrogen bonding : Substituents like hydroxyl groups facilitate interactions with enzymes or receptors, as demonstrated in adenosine A1-R antagonists .

Advanced: What in silico methods predict the biological activity of 1,8-naphthyridine derivatives?

Computational approaches include:

  • Molecular docking : To simulate binding to targets like MAO-B or CTG/CTG DNA triplexes. For example, heterodimers of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline showed hydrogen bonding with DNA .
  • QSAR modeling : Correlating electronic properties (e.g., logP, polar surface area) with anti-cancer activity. Derivatives with Cl or F substituents exhibited higher bioavailability in silico .
  • ADMET profiling : Predicting pharmacokinetics, such as blood-brain barrier penetration for anti-Alzheimer’s agents .

Advanced: How can researchers address contradictions in substituent effects on reactivity?

Discrepancies arise due to steric and electronic factors:

  • Steric hindrance : Methylation of 2,7-dihydroxynaphthyridine failed due to scaffold decomposition, but methoxy groups were successfully introduced via nucleophilic substitution under controlled conditions .
  • Electronic effects : Bromination of methoxy derivatives in glacial acetic acid cleaved ether bonds, yielding dihydroxy intermediates instead of brominated products, highlighting the sensitivity of halogenation pathways .

Methodological: What are the best practices for safe handling of this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Disposal : Follow federal and local regulations; use fume hoods and PPE (gloves, goggles) during handling .
  • Hazard mitigation : Avoid prolonged exposure—chronic aquatic toxicity (WGK 3) and skin/eye irritation risks are documented .

Advanced: How is SAR analysis applied to optimize cytotoxicity in 1,8-naphthyridine derivatives?

  • Core modifications : Substituting the 3-position with phenyl groups increased MCF7 cytotoxicity (e.g., 7-methyl-2-phenyl derivatives with IC₅₀ ~5 μM) .
  • Side-chain variation : Pyrazol-3-yl and pyrimidin-2-one side chains enhanced DNA intercalation, as shown in compounds with >80% inhibition of topoisomerase II .
  • Comparative studies : Fluorinated derivatives (e.g., 4-(4-fluoro-phenyl)) exhibited higher selectivity for cancer cells over normal fibroblasts .

Methodological: How can reaction conditions be optimized for high-yield synthesis?

  • Solvent selection : Ethanol or DMF under reflux improves solubility for chalcone-thiourea condensations (e.g., 64–88% yields for pyrimidin-2-thiones) .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling of dibromo-dichloro precursors with aryl boronic acids (70–97% yields) .
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 2–4 hours vs. 24 hours conventional) for inverse electron-demand Diels-Alder reactions .

Advanced: What computational models elucidate the interaction of 1,8-naphthyridines with biological targets?

  • Docking simulations : Revealed binding of 7-chloro-4-hydroxy-2-phenyl derivatives to adenosine A1-R via π-π stacking and hydrogen bonds .
  • MD simulations : Predicted stability of 1,8-naphthyridine glucosamine conjugates in bacterial membrane models, correlating with antimicrobial activity .
  • DFT calculations : Analyzed charge transfer in tetraaryl-naphthyridines, explaining their electrochemical properties (e.g., HOMO-LUMO gaps ~3.2 eV) .

Methodological: Which analytical techniques ensure purity and stability of this compound?

  • HPLC-MS : Detects impurities down to 0.1% in derivatives like 7-chloro-2-hydroxy[1,8]naphthyridine-3-carboxylic acid .
  • TGA/DSC : Monitors thermal stability; compounds with >300°C decomposition temperatures are suitable for long-term storage .
  • X-ray crystallography : Confirms stereochemistry, as used for 4-(4-fluoro-phenyl)-6-phenyl-nicotinonitrile derivatives .

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3,4-Dichloro-1,8-naphthyridine

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